1-(prop-2-yn-1-yl)-1H-pyrrole

Description

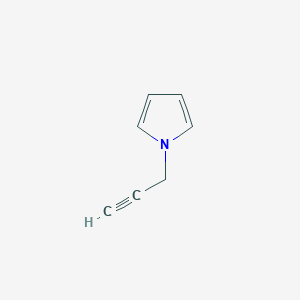

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c1-2-5-8-6-3-4-7-8/h1,3-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCMCDMJXLRCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335830 | |

| Record name | 1-(prop-2-yn-1-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19016-98-9 | |

| Record name | 1-(prop-2-yn-1-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Prop 2 Yn 1 Yl 1h Pyrrole

Intramolecular Cyclization Pathways

The propargyl group in 1-(prop-2-yn-1-yl)-1H-pyrrole provides a reactive handle for intramolecular cyclization reactions, which are powerful methods for the synthesis of fused-ring systems. These reactions are typically categorized based on the size of the ring being formed and the regiochemistry of the bond formation, often classified by Baldwin's rules. The key pathways involve the activation of the alkyne by a metal catalyst, followed by nucleophilic attack from the pyrrole (B145914) ring or a substituent.

5-Exo-Dig Cyclizations

The 5-exo-dig cyclization pathway involves the formation of a five-membered ring through the nucleophilic attack of a pyrrole ring atom onto the alkyne. This mode of cyclization is a common strategy for synthesizing pyrrole-fused five-membered heterocyclic systems. In the context of N-propargyl systems, palladium catalysis is often employed to facilitate this transformation. For instance, a method for synthesizing furans with indoline (B122111) skeletons has been developed through an intramolecular palladium-catalyzed 5-exo-dig cyclization/etherification cascade involving N-propargyl arylamines. rsc.org Similarly, related N-propargyl compounds like propargyl guanidines have been shown to undergo 5-exo-dig heterocyclization. nih.gov While this pathway is well-established for analogous N-propargyl compounds, specific studies detailing the 5-exo-dig cyclization of this compound itself are less common, though it remains a theoretically viable route to condensed pyrrole structures. The mechanism typically involves the activation of the alkyne by a transition metal catalyst, making it susceptible to intramolecular nucleophilic attack.

6-Endo-Dig Cyclizations

The formation of six-membered rings via 6-endo-dig cyclization represents another important reactive pathway for this compound and its derivatives. Gold catalysts have proven particularly effective in mediating such transformations. Studies on N-propargyl-pyrrole-2-carboxylic acids, which are closely related derivatives, have shown that they can be efficiently converted into 3,4-dihydropyrrolo-oxazin-1-one derivatives. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov This reaction proceeds via a gold(III)-catalyzed cyclization where the hydroxyl group of the carboxylic acid acts as a nucleophile, attacking the activated triple bond to form the six-membered oxazinone ring. nih.govbeilstein-journals.orgbeilstein-journals.org

The proposed mechanism initiates with the π-activation of the alkyne by the gold catalyst, which triggers the intramolecular nucleophilic addition of the carboxyl group. nih.govbeilstein-journals.org This type of cyclization is highly regioselective and serves as a key step in building the core structure of some marine natural products like lukianol A. nih.govbeilstein-journals.org

| Substrate | Catalyst | Product | Yield | Reference |

| N-Propargyl-pyrrole-2-carboxylic acid deriv. | AuCl₃ | Pyrrolo-oxazin-1-one derivative | High | nih.gov, beilstein-journals.org |

| N-Propargyl-indole-2-carboxylic acid deriv. | AuCl₃ | Indolo-oxazin-1-one derivative | High | nih.gov, beilstein-journals.org |

| Azido-diynes | InCl₃ | Benzo[g]indole (via 6-endo hydroarylation) | Good | nih.gov |

Role of Propargyl-Allene Isomerization as Reactive Intermediates

A fundamental aspect of the reactivity of propargyl compounds is their ability to isomerize into allenes, which can act as highly reactive intermediates. beilstein-journals.org This tautomerization between the propargyl and allenyl forms significantly expands the synthetic utility of the starting material. beilstein-journals.org In many metal-catalyzed reactions, the isomerization of an alkyne to an allene (B1206475) is a key step. For instance, gold catalysis can mediate the formation of a σ-allenylgold species through the soft propargylic deprotonation of methylene-active derivatives. beilstein-journals.org

Thermal reactions of substrates containing an alkyne often proceed through the formation of strained cyclic allenes. nih.gov Although direct studies on this compound are limited, the transformation of N-propargylated amides into lactam products suggests that this isomerization is a plausible mechanistic step. nih.gov The resulting allene intermediate can then participate in various subsequent reactions, including cyclizations and rearrangements. This propargyl-allene isomerization is often a crucial, albeit transient, step in the pathway leading to the final product.

Amino-Claisen Rearrangements in Pyrrole Formation

The amino-Claisen rearrangement is a powerful tool in organic synthesis for forming carbon-carbon bonds. In the context of N-propargyl systems, this rearrangement can lead to the formation of substituted pyrroles. Research has shown that N-propargyl β-enaminone derivatives can undergo a gold(I)-catalyzed amino-Claisen rearrangement to yield α-allenyl β-enaminone intermediates. nih.govrsc.org These intermediates then undergo a subsequent cyclization to form tri- and tetrasubstituted pyrroles. nih.govrsc.org

This domino process, involving a beilstein-journals.orgbeilstein-journals.org-aza-Claisen rearrangement followed by an imine-allene cyclization, can be accelerated by microwave irradiation, leading to good conversion rates in a short time. nih.gov This synthetic strategy highlights a sophisticated pathway where the propargyl group is not just a simple tether but an active participant in a cascade of bond-forming events leading to the construction of the pyrrole ring itself.

Intermolecular Coupling and Cycloaddition Reactions

Beyond intramolecular reactions, the terminal alkyne of this compound is an excellent functional group for intermolecular reactions, most notably for cycloadditions that create new heterocyclic rings.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and represents one of the most efficient methods for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.netnih.govacs.org This reaction involves the coupling of a terminal alkyne, such as that in this compound, with an azide (B81097) in the presence of a copper(I) catalyst. researchgate.net The reaction is highly reliable, regioselective, and proceeds under mild conditions, often in aqueous solvents. acs.org

The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. This is followed by coordination with the azide and subsequent cyclization to form a six-membered copper-containing ring, which then rearranges to the stable 1,2,3-triazole product upon protonolysis, regenerating the catalyst. researchgate.net The most common procedure involves generating the active Cu(I) species in situ from a Cu(II) salt, like CuSO₄, using a reducing agent such as sodium ascorbate. researchgate.netmetu.edu.trresearchgate.net

This methodology has been applied to derivatives like 1-(prop-2-ynyl)-1H-pyrrole-2,5-dione to synthesize complex iridium(III)-containing triazoles, demonstrating its utility for attaching the pyrrole moiety to other molecular scaffolds. nih.gov The resulting triazole ring is chemically stable and serves as a robust linker in various applications, from medicinal chemistry to materials science. acs.org

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Product | Reference |

| Terminal Alkynes (general) | Organic Azides | CuSO₄ / Sodium Ascorbate | H₂O / tBuOH | 1,4-Disubstituted 1,2,3-Triazole | researchgate.net, acs.org |

| Phenylacetylene | Benzyl (B1604629) Azide | Copper(I) source | Various | 1-Benzyl-4-phenyl-1,2,3-triazole | researchgate.net |

| 1-(prop-2-ynyl)-1H-indole | Various Azides | CuCl₂ / Zn powder | H₂O | Indole-Triazole conjugates | nih.gov |

| Phenylacetylene | Phenyl Azide | Copper-on-charcoal (flow) | DCM | 1,4-Diphenyl-1H-1,2,3-triazole | rsc.org, nih.gov |

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Regioselectivity

The functionalization of the terminal alkyne in this compound can be achieved through the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This reaction serves as a powerful tool for the synthesis of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science. acs.org The RuAAC reaction is notably complementary to the more common copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as it yields a different regioisomer. acs.org

Specifically, the reaction of a terminal alkyne like this compound with an organic azide in the presence of a ruthenium(II) catalyst, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), selectively produces the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This is in direct contrast to the CuAAC reaction, which exclusively forms the 1,4-disubstituted isomer. acs.org The scope of the RuAAC is broad, tolerating a wide variety of functional groups on both the azide and the alkyne. nih.gov A significant advantage of the ruthenium-catalyzed process is its ability to effectively utilize internal alkynes as well, leading to fully substituted triazoles. acs.orgorganic-chemistry.orgnih.gov

The mechanism of the RuAAC is distinct from the copper-catalyzed pathway. It is proposed to proceed through an oxidative coupling of the azide and the alkyne with the ruthenium center to form a six-membered ruthenacycle intermediate. nih.gov In this intermediate, the initial carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.gov The subsequent step is a rate-determining reductive elimination that releases the 1,5-triazole product and regenerates the active catalyst. organic-chemistry.orgnih.gov Computational studies using Density Functional Theory (DFT) have supported this mechanistic framework, identifying steric and electronic factors as key influences on the observed regioselectivity. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Regioselectivity |

| This compound | Benzyl Azide | Cp*RuCl(PPh₃)₂ | 1-benzyl-5-((1H-pyrrol-1-yl)methyl)-1H-1,2,3-triazole | 1,5-disubstituted |

Nucleophilic Addition Reactions with Amines Leading to Fused Heterocycles

The alkyne moiety of this compound is susceptible to nucleophilic attack, particularly when activated by a transition metal catalyst. Reactions with amine nucleophiles can initiate a cascade of events leading to the formation of complex, fused heterocyclic systems. This pathway is a cornerstone of diversity-oriented synthesis, allowing for the rapid construction of molecular scaffolds.

The general mechanism for such transformations begins with the nucleophilic addition of an amine to the metal-activated alkyne. unizin.orgopenstax.org For instance, in an intermolecular reaction, a primary or secondary amine can add across the carbon-carbon triple bond. This initial addition can be followed by an intramolecular cyclization if the amine substrate contains another nucleophilic or electrophilic site, or if the initial adduct is poised for a subsequent ring-closing reaction.

In the context of forming fused heterocycles from this compound, an intramolecular approach is often more direct. If an amine functionality is present elsewhere in the molecule, a metal-catalyzed intramolecular hydroamination can occur. Alternatively, a tandem reaction can be designed where this compound reacts with a bis-functional reagent containing an amine. For example, reaction with an amino-aldehyde could proceed via initial imine formation followed by an intramolecular nucleophilic attack of the pyrrole ring or the alkyne, ultimately leading to a fused polycyclic structure after cyclization and dehydration steps. nih.gov The precise architecture of the resulting fused heterocycle is dictated by the nature of the reactants, the catalyst, and the reaction conditions.

Radical-Mediated Functionalization via Pyrrolyl Radicals

While ionic pathways are common for pyrrole functionalization, radical-mediated processes offer alternative and powerful strategies for C-C and C-N bond formation. In the context of this compound, radical species could potentially be involved in cascade reactions to build complex molecular architectures.

Mechanistic studies of certain copper-catalyzed oxidative cyclizations involving 2-(1H-pyrrol-1-yl)aniline derivatives have suggested the participation of alkyl radical species. rsc.orgresearchgate.net In a typical process, a radical initiator or a single-electron transfer from a metal catalyst could generate a radical intermediate. This radical could then add to the alkyne of the propargyl group in this compound. The resulting vinyl radical could then undergo an intramolecular cyclization onto the pyrrole ring.

Alternatively, a radical could be generated on the pyrrole ring itself, forming a pyrrolyl radical. This highly reactive intermediate could then participate in intramolecular cyclizations by attacking the pendant alkyne. The feasibility and outcome of such radical-mediated functionalizations would depend on the method of radical generation and the specific reaction conditions employed, offering a potential avenue for novel synthetic transformations that are complementary to traditional polar reactions.

Alkyne/Pyrrole Coupling Reactions Involving Pyrrole Dearomatization

The pyrrole ring is generally considered aromatic and participates in reactions that preserve this aromaticity, such as electrophilic substitution. However, under specific catalytic conditions, the pyrrole moiety can engage in coupling reactions that result in its dearomatization. This transformation provides access to valuable spirocyclic or fused-ring systems that are otherwise difficult to synthesize. researchgate.net

Research has demonstrated that intramolecular coupling reactions between a pyrrole ring and a tethered alkyne can be achieved using gold catalysis. nih.gov This novel mode of reactivity involves a cascade process where the aromaticity of the pyrrole is sacrificed to form a new carbocyclic or heterocyclic ring. A one-pot gold-catalyzed synthesis of 3H-benzo[e]isoindoles from diynamides and isoxazoles proceeds through an isolable 2-(3-pyrroly)-1-alkynylbenzene intermediate. nih.gov The subsequent catalytic coupling of the pyrrole and alkyne functionalities in this intermediate leads to pyrrole dearomatization, accompanied by a 1,2-acyl shift. nih.gov

The mechanism for this atypical alkyne/pyrrole coupling is enabled by the cooperative action of the gold catalyst and an isoxazole (B147169) cocatalyst. nih.gov The process involves the activation of the alkyne by the gold catalyst, followed by an intramolecular attack from the pyrrole ring. The loss of aromaticity in the pyrrole is compensated by the energy gained from the formation of a new benzene (B151609) ring in the product. nih.gov This strategy highlights the potential for this compound to undergo similar intramolecular dearomatizing cyclizations, provided a suitable reaction partner is tethered to the alkyne terminus, opening pathways to complex, three-dimensional structures.

Catalytic Activation and Reaction Scope

Gold Catalysis in Propargyl Pyrrole Transformations

Homogeneous gold catalysis has become a powerful tool for activating carbon-carbon triple bonds towards a wide array of nucleophiles under mild conditions. arkat-usa.org The propargyl group in this compound is an excellent substrate for gold-catalyzed transformations, leading to significant molecular complexity from a simple starting material. Gold(I) complexes, acting as soft π-Lewis acids, have a high affinity for the alkyne functionality, enabling a variety of cyclization and rearrangement reactions. arkat-usa.orgmdpi.com

One of the prominent reactions of N-propargyl systems is the gold-catalyzed amino-Claisen rearrangement. nih.govacs.org In derivatives of this compound, such as N-propargyl β-enaminones, a cationic gold(I) catalyst can trigger a arkat-usa.orgarkat-usa.org-sigmatropic rearrangement. arkat-usa.org This proceeds through an allene intermediate, which then undergoes cyclization to furnish highly substituted pyrroles. nih.govacs.org

Furthermore, gold catalysts can induce intramolecular cyclization reactions. The activation of the alkyne in this compound by a gold(I) catalyst can facilitate the nucleophilic attack of the pyrrole ring itself onto the activated alkyne. This can lead to the formation of fused bicyclic systems. The reaction pathway is highly dependent on the substitution pattern and the specific gold catalyst and ligands employed. mdpi.com These transformations often occur with high atom economy and under mild conditions, making gold catalysis a highly attractive strategy for the elaboration of propargyl pyrroles. acs.org

| Substrate Type | Catalyst | Transformation | Product Type |

| N-propargyl β-enaminone | Cationic Au(I)-NHC complex | Amino-Claisen Rearrangement / Cyclization | Substituted Pyrroles |

| Propargyl vinyl ether | [(Ph₃PAu)₃O]BF₄ | Propargyl Claisen Rearrangement | Allenic alcohols |

| 2-(3-pyrroly)-1-alkynylbenzene | Au(I) catalyst | Alkyne/Pyrrole Coupling | Dearomatized Fused Systems |

Copper Catalysis in Functionalization and Cyclizations

Copper catalysis offers a versatile and cost-effective platform for the functionalization and cyclization of unsaturated systems, including propargyl pyrroles like this compound. rsc.org Copper catalysts can engage in a variety of reaction pathways, including oxidative cyclizations, C-H functionalizations, and annulation reactions, providing access to a diverse range of nitrogen-containing heterocycles. nih.govrsc.org

One powerful application is in the construction of fused polycyclic pyrroles. For example, copper-catalyzed asymmetric cyclization of alkenyl N-propargyl ynamides, which are structurally related to this compound, has been shown to proceed via a vinylic C(sp²)-H functionalization. nih.gov This methodology allows for the atom-economical synthesis of chiral dicyclic and polycyclic pyrrole derivatives with high enantioselectivity. nih.gov

Copper catalysts are also highly effective in mediating oxidative cyclization reactions. In one example, a Cu(II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides was developed to construct pyrrolo[1,2-a]quinoxalines. rsc.orgresearchgate.net This reaction proceeds through the formation of new C-C and C-N bonds and is thought to involve alkyl radical intermediates. rsc.org Such transformations showcase the potential of using this compound as a building block in copper-catalyzed cascade reactions to synthesize complex, fused heterocyclic frameworks. researchgate.net

| Substrate(s) | Catalyst System | Transformation | Product Type |

| Alkenyl N-propargyl ynamides | Cu(MeCN)₄PF₆ / Chiral Ligand | Asymmetric Cyclization / C-H Functionalization | Chiral Polycyclic Pyrroles |

| 2-(1H-pyrrol-1-yl)anilines + Alkylsilyl Peroxides | Cu(II) | Oxidative Domino Reaction | Pyrrolo[1,2-a]quinoxalines |

| N-acyl enamines + electron-deficient alkynes | Copper catalyst | Coupling-Cyclization | 3-alkynyl-substituted pyridines |

Base-Mediated Rearrangements and Cyclizations

The reactivity of this compound and its derivatives under basic conditions is characterized by fascinating rearrangements and cyclization reactions, leading to the formation of various heterocyclic systems. These transformations are mechanistically intricate, often involving the initial deprotonation of the propargylic proton, followed by isomerization to an allenic intermediate, which then undergoes intramolecular cyclization. The regioselectivity and the final product of these reactions are highly dependent on the substitution pattern of the pyrrole ring and the alkyne terminus, as well as the reaction conditions employed.

Detailed research into the base-mediated reactions of N-propargylpyrrole derivatives has provided significant insights into these processes. While specific studies focusing solely on the unsubstituted this compound are not extensively detailed in the surveyed literature, the behavior of closely related substituted systems allows for a comprehensive understanding of the underlying chemical principles.

A key mechanistic feature of these base-mediated reactions is the isomerization of the propargyl group into an allene. This is initiated by the abstraction of a propargylic proton by a base, leading to a propargyl anion. This anion is in equilibrium with an allenic anion, which upon protonation, yields an allenic intermediate. The central carbon of this allene is electrophilic and becomes susceptible to nucleophilic attack by a nitrogen atom from another reagent or from a suitably positioned group on the pyrrole moiety itself, triggering cyclization.

For instance, in the case of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates, treatment with a nucleophilic base like hydrazine (B178648) leads to intramolecular cyclization. The nature of the substituent on the alkyne chain plays a crucial role in directing the outcome of the reaction. It is proposed that an allenic intermediate is formed during the reaction, which is then attacked by the amide nitrogen to form a six-membered ring. rsc.org

Investigations into the intramolecular cyclization of N-propargyl indole (B1671886) derivatives bearing a pyrrole unit, supported by sodium hydride (NaH), have also shed light on these reactions. These studies have shown that in the presence of NaH, a 6-exo-dig cyclization occurs, regardless of whether the alkyne is terminal or internal. This is attributed to the formation of an allenic intermediate, where the pyrazole (B372694) ring nitrogen exclusively attacks the central carbon of the allene system. rsc.org

The following tables summarize the findings from studies on derivatives of this compound, illustrating the reaction conditions and the types of products formed.

| Substrate | Product(s) | Reaction Conditions | Cyclization Mode | Key Findings |

|---|---|---|---|---|

| Methyl 1-(3-phenylprop-2-yn-1-yl)-1H-pyrrole-2-carboxylate | Pyrrolopyrazinone derivative | Hydrazine monohydrate, MeOH, reflux, 24h | 6-exo-dig | Electron-withdrawing substituents on the alkyne favor 6-exo-dig cyclization. |

| Methyl 1-(hex-2-yn-1-yl)-1H-pyrrole-2-carboxylate | Pyrrolopyrazinone derivative | Hydrazine monohydrate, MeOH, reflux, 24h | 6-endo-dig | Electron-donating substituents on the alkyne lead to the 6-endo-dig product. |

| Substrate | Product | Reaction Conditions | Yield | Cyclization Mode | Mechanistic Insight |

|---|---|---|---|---|---|

| N-propargyl-2-(1H-pyrrol-2-yl)-1H-indole derivative | Pyrrolopyrazinoindole derivative | NaH, DMF, 0 °C | 94% | 6-exo-dig | Reaction proceeds via an allenic intermediate, with the pyrrole nitrogen attacking the central allenic carbon. |

These studies collectively highlight the synthetic utility of base-mediated rearrangements and cyclizations of N-propargylpyrroles for the construction of fused heterocyclic scaffolds, such as pyrrolo[1,2-a]pyrazines. The formation of an allenic intermediate is a consistently postulated key step that governs the reaction pathway and the structure of the resulting products. The choice of the base and the electronic nature of the substituents on the starting material are critical factors in controlling the reaction's efficiency and selectivity.

Computational Studies on 1 Prop 2 Yn 1 Yl 1h Pyrrole and Analogous Systems

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., UV-Vis)

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules like 1-(prop-2-yn-1-yl)-1H-pyrrole. Time-dependent density functional theory (TD-DFT) is a commonly employed method for calculating electronic absorption spectra, providing insights into the molecule's UV-Vis characteristics. chemrxiv.org These theoretical predictions can then be correlated with experimental data to validate the computational model and deepen the understanding of the molecule's electronic structure.

For pyrrole (B145914) derivatives, TD-DFT calculations have been successfully used to predict their UV-Vis absorption spectra. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results that align with experimental findings. chemrxiv.org For instance, studies on various organic molecules have shown that functionals like B3LYP and CAM-B3LYP, paired with basis sets such as 6-311++G(d,p), can provide reliable predictions of absorption wavelengths (λmax). researchgate.netrsc.org

In the case of this compound, computational models would predict the electronic transitions between molecular orbitals. The primary absorption bands in the UV-Vis spectrum of pyrrole derivatives are typically attributed to π → π* transitions within the aromatic pyrrole ring. The propargyl group (prop-2-yn-1-yl) attached to the nitrogen atom can influence these transitions. The acetylenic group, with its π-system, can interact with the π-system of the pyrrole ring, potentially leading to shifts in the absorption maxima compared to unsubstituted pyrrole.

A hypothetical comparison between predicted and experimental UV-Vis data for a related pyrrole derivative is presented in the table below to illustrate the correlation.

| Compound | Computational Method | Predicted λmax (nm) | Experimental λmax (nm) | Solvent |

|---|---|---|---|---|

| Pyrrole-2-carbaldehyde | TD-DFT/B3LYP/6-31G(d) | 290 | 292 | Ethanol |

| N-phenylpyrrole | TD-DFT/CAM-B3LYP/6-31+G(d,p) | 265 | 270 | Cyclohexane |

Exploration of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties of organic molecules is a burgeoning field of research due to their potential applications in photonics and optoelectronics. researchgate.net Computational methods, particularly DFT, are instrumental in predicting the NLO response of molecules, guiding the synthesis of new materials with enhanced NLO properties. nih.gov The key parameters that quantify the NLO response are the linear polarizability (α) and the first-order hyperpolarizability (β). researchgate.net

The NLO properties of pyrrole derivatives are often evaluated by calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) using DFT methods. researchgate.net The magnitude of the first hyperpolarizability is a direct measure of the second-order NLO response. Theoretical studies on similar pyrrole-based systems have shown that modifications to the molecular structure can significantly tune these properties. researchgate.net

Below is a table showcasing representative calculated NLO properties for illustrative pyrrole derivatives, which provides a basis for understanding the potential NLO characteristics of this compound.

| Molecule | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|---|

| Pyrrole | B3LYP/6-311G++(d,p) | 1.85 | 55.2 | -1.7 |

| Pyrrole-2-carboxaldehyde | B3LYP/6-311G++(d,p) | 3.45 | 85.9 | 235.4 |

| Methyl 2-pyrrolecarboxylate | B3LYP/6-311G++(d,p) | 2.17 | 96.3 | 150.7 |

Quantum Chemical Analysis of Electronic Effects and Conjugation

Quantum chemical calculations provide profound insights into the electronic structure of molecules, including electron distribution, molecular orbital energies, and the extent of electronic conjugation. For this compound, such analyses can elucidate the interplay between the pyrrole ring and the propargyl substituent.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and is often associated with enhanced NLO properties. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, characteristic of its π-donating nature. The LUMO, on the other hand, would likely have contributions from both the pyrrole ring and the propargyl group. The interaction between the π-orbitals of the pyrrole ring and the π-orbitals of the alkyne function in the propargyl group can lead to an extended conjugation system. This delocalization of electrons influences the molecule's electronic properties.

The following table presents hypothetical HOMO-LUMO energy values and the energy gap for this compound in comparison to pyrrole, illustrating the electronic effect of the propargyl substituent.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyrrole | -5.85 | 0.75 | 6.60 |

| This compound | -5.92 | 0.65 | 6.57 |

Applications of 1 Prop 2 Yn 1 Yl 1h Pyrrole in Advanced Chemical Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Architectures

The pyrrole (B145914) nucleus is a fundamental structural motif in a vast array of biologically active compounds and functional materials. The strategic placement of a propargyl group on the nitrogen atom of the pyrrole ring in 1-(prop-2-yn-1-yl)-1H-pyrrole opens unique pathways for the synthesis of intricate, fused heterocyclic systems.

Synthesis of Fused Pyrrole Systems (e.g., pyrrolo[3,4-d]pyridazinones, pyrrolo[1,2-a]pyrazines, indolizines)

The N-propargyl pyrrole scaffold is a direct precursor for certain fused heterocyclic systems, most notably indolizine (B1195054) derivatives.

Indolizines: Research has demonstrated that N-propargyl pyrrole derivatives can be effectively converted into indolizine structures. metu.edu.trresearchgate.net This transformation proceeds through an intermolecular cyclization mechanism where the N-propargyl group, in a basic medium, isomerizes to form a highly reactive pyrrole N-allene intermediate in situ. metu.edu.tr This intermediate can then undergo a [2+2] cycloaddition reaction, leading to the formation of the fused indolizine core. metu.edu.trresearchgate.net This method provides a streamlined route to a variety of substituted indolizine scaffolds, which are valuable in pharmaceutical chemistry. researchgate.net

Pyrrolo[3,4-d]pyridazinones and Pyrrolo[1,2-a]pyrazines: While direct synthetic routes to pyrrolo[3,4-d]pyridazinones and pyrrolo[1,2-a]pyrazines starting specifically from this compound are not extensively detailed, the synthesis of these fused systems often relies on appropriately functionalized pyrrole precursors. For instance, the synthesis of pyrrolo[3,4-d]pyridazinones is generally achieved through the cyclocondensation of pyrroles bearing carboxylic acid or ester functionalities with hydrazine (B178648) derivatives. nih.govresearchgate.net Similarly, pyrrolo[1,2-a]pyrazines can be synthesized through the cyclization of 2-formylpyrrole-based enaminones in the presence of an ammonia (B1221849) source like ammonium (B1175870) acetate. nih.gov The versatility of the pyrrole ring suggests the potential for developing pathways from this compound, should the propargyl group be transformed into a suitable functional handle to facilitate the required cyclization.

The table below summarizes the general synthetic approaches for these fused systems, highlighting the type of pyrrole precursors typically employed.

| Fused Heterocycle | Typical Pyrrole Precursor | General Reaction Type |

| Indolizine | N-Propargyl Pyrrole Derivatives | In situ Allene (B1206475) Formation followed by Cycloaddition metu.edu.trresearchgate.net |

| Pyrrolo[3,4-d]pyridazinone | Pyrrole-3,4-dicarboxylic Acid Derivatives | Cyclocondensation with Hydrazines nih.govresearchgate.net |

| Pyrrolo[1,2-a]pyrazine | 2-Formylpyrrole Derivatives | Condensation/Cyclization with Amines nih.gov |

Construction of Polycarbonylated Propargylamines as Synthetic Precursors

Propargylamines are recognized as crucial building blocks in organic synthesis, serving as precursors for a wide range of nitrogen-containing heterocyclic compounds, including pyrroles and indolizines. scispace.comresearchgate.net The structure of this compound inherently contains a propargylamine-like motif within the N-substituted pyrrole system. While the specific construction of "polycarbonylated" propargylamines from this starting material is not prominently described in the literature, the fundamental reactivity of the propargylamine (B41283) scaffold is well-established. These units are valuable intermediates in the synthesis of natural products and pharmaceutical agents, such as the anti-Parkinson's drugs selegiline (B1681611) and rasagiline. scispace.com

Integration into "Click Chemistry" Methodologies

The terminal alkyne of the propargyl group makes this compound an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of a "click chemistry" reaction. mdpi.com This reaction is characterized by its high efficiency, mild reaction conditions, and specificity, allowing for the covalent linkage of the pyrrole moiety to a wide variety of molecules and materials bearing an azide (B81097) functional group. nih.gov

Polymer Functionalization and Grafting

"Click chemistry" provides an exceptionally efficient method for the post-polymerization modification of polymers. nih.gov Using the "grafting to" approach, pre-synthesized polymer backbones containing pendant azide groups can be reacted with this compound. mdpi.comnih.gov This reaction results in the formation of a graft copolymer where pyrrole units are attached to the main chain via a stable triazole linker. This strategy allows for precise control over the final polymer structure and introduces the specific chemical and electronic properties of the pyrrole ring onto a range of polymer scaffolds. mdpi.com

| Polymer Backbone (with Azide Groups) | Click Reaction with this compound | Resulting Graft Copolymer | Potential Property Change |

| Poly(methyl methacrylate-co-3-azidopropyl methacrylate) | Cu(I)-catalyzed azide-alkyne cycloaddition | PMMA-graft-pyrrole | Introduction of electrochemical activity |

| Azide-terminated Polystyrene | Cu(I)-catalyzed azide-alkyne cycloaddition | Polystyrene with terminal pyrrole unit | Altered surface energy and functionality |

| Azide-functionalized Polyethylene Glycol (PEG) | Cu(I)-catalyzed azide-alkyne cycloaddition | PEG-graft-pyrrole | Biocompatible polymer with redox properties |

Fabrication of Advanced Polymeric Materials (e.g., Conducting Polymers)

Polypyrrole is one of the most studied inherently conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. koreascience.krnih.goviosrjournals.org A novel strategy for creating advanced conducting materials involves combining the precision of click chemistry with the functionality of pyrrole. By grafting this compound onto a non-conducting polymer backbone as described above, a new material decorated with pendant pyrrole units is formed.

These pendant pyrrole groups can then be subjected to oxidative electropolymerization. researchgate.netresearchgate.net This process connects the pyrrole units to form a conjugated polypyrrole network that is covalently tethered to the original polymer backbone. This approach allows for the fabrication of composite materials that integrate the mechanical properties of the host polymer with the electrical conductivity of polypyrrole. nih.govrsc.org Such materials have potential applications in flexible electronics, sensors, and electrochromic devices. koreascience.kr The electropolymerization process involves the oxidation of pyrrole monomers to form radical cations, which then couple to build the conjugated polymer chain. nih.gov

Surface Modification Strategies in Materials Science

The ability to control and modify the surface properties of materials is critical for applications ranging from biocompatible implants to advanced sensors. mdpi.commdpi.com "Click chemistry" offers a powerful tool for the covalent attachment of molecules to surfaces in a specific and robust manner. rsc.org Surfaces of materials such as silicon wafers, gold, or nanoparticles can be chemically treated to introduce azide functionalities. Subsequent exposure to this compound under click reaction conditions leads to the dense and stable immobilization of pyrrole moieties on the surface. nih.gov

This surface modification strategy can dramatically alter the interfacial properties of the material. For example, it can be used to:

Control Wettability: Change the hydrophobic/hydrophilic character of a surface.

Introduce Biocompatibility: Attach pyrrole-peptide conjugates to improve cell adhesion. nih.gov

Fabricate Sensor Surfaces: Create a surface layer of pyrrole units that can be electropolymerized in situ to form a conductive sensing film. rsc.org

This technique provides a modular and efficient route to engineer surfaces with the unique electronic and chemical characteristics of the pyrrole ring.

Bioconjugation and Biofunctionalization in Research Applications

The terminal alkyne of this compound is its most significant feature for bioconjugation, enabling its attachment to biomolecules through bioorthogonal chemistry. mdpi.com These are chemical reactions that can occur within living systems without interfering with native biochemical processes. youtube.com The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a powerful click chemistry reaction that forms a stable triazole linkage between an alkyne and an azide. nih.govnih.gov

In a typical bioconjugation strategy, a biomolecule of interest (e.g., a protein, peptide, or nucleic acid) is first functionalized with an azide group. Subsequently, this compound can be covalently attached to this azide-modified biomolecule using the CuAAC reaction. This process is highly efficient and specific, proceeding under mild, biocompatible conditions. mdpi.com The resulting conjugate links the pyrrole moiety to the biological target. This functionalization can be used to:

Introduce a label or tag: The pyrrole ring can be further modified, or the entire compound can serve as a small, stable tag for tracking or isolating biomolecules.

Attach therapeutic agents: The pyrrole nucleus is a key structural component in many pharmaceuticals. unipa.it By using this compound as a linker, it is possible to conjugate other drug molecules or imaging agents to a targeting biomolecule, such as an antibody.

Surface functionalization: The compound can be used to immobilize biomolecules on surfaces for applications in diagnostics and bioassays. For instance, an azide-functionalized surface can be reacted with a pyrrole-alkyne conjugate, which can then be used for further chemical transformations or protein binding.

The utility of N-alkynyl functional groups in click-modification has been demonstrated in analogous systems. For example, N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP), a related heterocyclic compound, readily undergoes Huisgen 1,3-dipolar cycloaddition with azide-containing organic molecules in mild conditions with high yields. rsc.org This highlights the feasibility and efficiency of using the propargyl group on the pyrrole nitrogen as a platform for chemical modification.

| Reaction Type | Reactants | Key Features | Primary Application |

|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound (Alkyne) + Azide-modified biomolecule | High specificity, Bioorthogonal, Forms stable triazole link. mdpi.comnih.gov | Covalent labeling and modification of biological molecules. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-modified this compound + Cycloalkyne-modified biomolecule | Copper-free, avoids cytotoxicity associated with copper catalysts. youtube.com | Bioconjugation in living cells where copper toxicity is a concern. |

Design of Ligands in Coordination Chemistry

In coordination chemistry, this compound presents a dual functionality for ligand design. The pyrrole ring itself can act as a ligand, with the nitrogen atom's lone pair of electrons coordinating to a metal center. Furthermore, the propargyl group provides a versatile tool for creating more complex, multidentate ligands. researchgate.netnih.gov

The direct coordination of the pyrrole nitrogen is a fundamental aspect. However, research on related N-propargyl macrocycles has revealed that the alkyne group can also participate in coordination. Studies on copper(II) complexes of N-propargyl cyclam ligands have shown instances of weak intramolecular copper-alkyne coordination. semanticscholar.orgucl.ac.uk This interaction, while weak, can influence the geometry and electronic properties of the resulting metal complex.

The more significant role of the propargyl group in ligand design is its function as a reactive handle for building sophisticated ligand architectures via click chemistry. By reacting this compound with molecules containing both an azide and another donor group (like a pyridine (B92270), pyrazole (B372694), or phosphine), chemists can synthesize novel multidentate ligands. This modular approach allows for the systematic tuning of the ligand's steric and electronic properties. For example, reacting four equivalents of an azide-functionalized pyridine with a metal complex bearing four N-propargyl groups can yield a highly complex, pre-organized coordination environment. This strategy has been successfully demonstrated in the synthesis of a tetra-triazolyl cyclam species from a tetra-N-propargyl precursor. semanticscholar.orgucl.ac.uk

The identity of the metal ion is crucial in determining the outcome of reactions involving such ligands. nih.gov The design of these pyrrole-based ligands can ultimately lead to new areas of metal chemistry, with applications in catalysis and materials science. mdpi.com

| Ligand Design Strategy | Role of this compound | Resulting Ligand Type | Potential Metal Ions | Reference Finding |

|---|---|---|---|---|

| Direct Coordination | Pyrrole nitrogen acts as a monodentate ligand; alkyne may weakly interact. | Monodentate or weakly bidentate. | Transition metals (e.g., Cu, Ni, Fe). researchgate.net | Weak intramolecular copper-alkyne coordination observed in N-propargyl cyclams. semanticscholar.orgucl.ac.uk |

| Modular Synthesis via Click Chemistry | Acts as a building block, linking to other donor groups via the alkyne. | Multidentate (bidentate, tridentate, etc.). | First-row transition metals, lanthanides. | 'Tetra-click' reaction with benzyl (B1604629) azide demonstrates multiple functionalizations. semanticscholar.org |

Development of Optoelectronic Materials

Pyrrole-based polymers, particularly polypyrrole, are among the most extensively studied classes of conductive polymers due to their unique electronic, optical, and electrochemical properties. researchgate.net These properties make them suitable for a wide range of optoelectronic applications, including organic field-effect transistors, electrochromic devices, and sensors. researchgate.nettue.nl The functionalization of the pyrrole monomer is a key strategy for tuning the properties of the resulting polymer. rsc.org

This compound is a promising monomer for creating novel functional polymers for optoelectronics. Its utility stems from two main pathways:

Polymerization through the pyrrole ring: The pyrrole moiety can be electrochemically or chemically polymerized to form a polypyrrole backbone. In this scenario, the N-propargyl group remains as a pendant side chain. This allows for post-polymerization modification via click chemistry. Various functional groups (e.g., chromophores, redox-active units) can be "clicked" onto the polymer backbone, providing a powerful method to fine-tune the material's optoelectronic properties without altering the polymerization conditions.

Polymerization involving the alkyne: The propargyl group itself can participate in polymerization reactions, such as cyclotrimerization or transition-metal-catalyzed polymerizations, to create polymers where the pyrrole units are linked through different backbones. This approach leads to materials with distinct conjugation pathways and potentially different electronic and optical characteristics compared to traditional polypyrroles.

Studies on analogous N-functionalized dithienopyrrole (DTP) derivatives have shown that such monomers can be successfully electropolymerized to form stable, electroactive polymer films. rsc.orgresearchgate.net The resulting polymers often exhibit reversible electrochromic behavior, changing color in response to an applied voltage. The optical and electrochemical properties, such as the band gap and redox potentials, can be systematically adjusted by the choice of the N-substituent. dntb.gov.ua For instance, a polymer derived from a DTP-phenyl-pyrrole monomer showed a high optical contrast (52.5%) and a distinct color change from orange in its neutral state to blue in its oxidized state. researchgate.net This demonstrates the potential for creating a wide array of functional materials by leveraging the synthetic versatility of monomers like this compound.

| Property | P(DTP-Ph-Pyr) | Significance for this compound based polymers |

|---|---|---|

| Polymerization Method | Electrochemical Polymerization | Suggests that N-substituted pyrroles can form polymer films on electrodes. |

| Optical Contrast (ΔT%) | 52.5% at 950 nm researchgate.net | Indicates potential for use in high-contrast electrochromic devices (smart windows, displays). |

| Color in Neutral State | Orange researchgate.net | The ability to tune color states is crucial for electrochromic applications. The propargyl group allows for further color tuning via click functionalization. |

| Color in Oxidized State | Blue researchgate.net | |

| HOMO Energy Level | -5.02 eV (calculated) | These energy levels determine the material's charge injection/transport properties and its suitability for use in specific layers of organic electronic devices like OLEDs or OPVs. |

| LUMO Energy Level | -1.92 eV (calculated) |

Advanced Spectroscopic Characterization of 1 Prop 2 Yn 1 Yl 1h Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 1-(prop-2-yn-1-yl)-1H-pyrrole. One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of each nucleus, while multi-dimensional techniques establish connectivity and spatial relationships.

Multi-Dimensional NMR Techniques (e.g., ¹H-¹³C HMBC, HSQC, COSY, NOESY, 1,1-ADEQUATE)

Multi-dimensional NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals in this compound, resolving ambiguities that may arise from 1D spectra.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent pyrrole (B145914) ring protons (H-2/H-3 and H-4/H-5) and establish the connectivity within the N-propargyl substituent, although the long-range four-bond coupling between the methylene (B1212753) (CH₂) and terminal alkyne (CH) protons may be weak or unobservable. bol.comnih.gov

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.govresearchgate.net This is the primary method for assigning the carbon signals of the pyrrole ring and the propargyl group based on the more easily assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and geometry. huji.ac.il For this molecule, NOESY could reveal through-space correlations between the methylene protons of the propargyl group and the H-2/H-5 protons of the pyrrole ring, offering insights into the preferred orientation of the substituent relative to the ring.

1,1-ADEQUATE: While less common, this experiment can provide unambiguous evidence of one-bond C-C couplings, which could be used to confirm the connectivity within the pyrrole ring itself.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound and the key 2D NMR correlations used for their assignment.

Predicted NMR Data and 2D Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HSQC Correlation | Key HMBC Correlations |

|---|---|---|---|---|---|

| H2 / H5 | ~6.7 | ~121 | H3 / H4 | C2 / C5 | C3/C4, C5/C2, N-CH₂ |

| H3 / H4 | ~6.1 | ~109 | H2 / H5 | C3 / C4 | C2/C5, C4/C3 |

| N-CH₂ | ~4.8 | ~38 | Alkyne-H (weak) | N-CH₂ | C2/C5, Alkyne-C, Alkyne-CH |

| Alkyne-CH | ~2.5 | ~73 | N-CH₂ (weak) | Alkyne-CH | N-CH₂, Alkyne-C |

Advanced ¹⁵N NMR Applications

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, these experiments are often performed on isotopically enriched samples or using indirect detection methods like ¹H-¹⁵N HMBC. acs.orgnih.gov

The chemical shift of the pyrrole nitrogen is highly sensitive to substitution and its electronic environment. acs.org For dipyrromethanes, which feature a similar sp²-hybridized nitrogen environment, ¹⁵N chemical shifts are consistently observed around -231 ppm relative to nitromethane. mdpi.comresearchgate.net It is expected that the nitrogen in this compound would resonate in a similar region. The electron-withdrawing nature of the propargyl group's alkyne moiety may induce a slight downfield shift compared to N-alkyl pyrroles. Advanced applications include using ¹⁵N chemical shift tensors to probe the precise electronic structure and bonding at the nitrogen center. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups and probe the vibrational modes of the molecule. researchgate.net These methods provide a characteristic fingerprint based on the molecule's bond vibrations.

For this compound, key characteristic bands would be expected for the terminal alkyne (C≡C and ≡C-H stretching), the aromatic pyrrole ring (C-H, C-N, and C=C stretching and ring breathing modes), and the methylene bridge (C-H stretching). acs.org The table below summarizes the expected prominent vibrational frequencies.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Alkyne (≡C-H) | C-H Stretch | 3300 - 3250 | Strong, Sharp (IR) |

| Pyrrole (Ar-H) | C-H Stretch | 3150 - 3100 | Medium (IR) |

| Methylene (-CH₂-) | C-H Stretch | 2950 - 2850 | Medium (IR, Raman) |

| Alkyne (C≡C) | C≡C Stretch | 2150 - 2100 | Weak (IR), Strong (Raman) |

| Pyrrole Ring | C=C / C-N Stretch | 1600 - 1400 | Medium to Strong (IR, Raman) |

Mass Spectrometry (MS) for Accurate Molecular Characterization (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound with high accuracy. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can distinguish between compounds with the same nominal mass.

For this compound (C₇H₇N), HRMS would be used to confirm its elemental composition by measuring the exact mass of its molecular ion ([M]⁺˙) or, more commonly in electrospray ionization (ESI), its protonated form ([M+H]⁺). The experimentally measured mass is then compared to the theoretically calculated mass.

Calculated High-Resolution Mass Data for this compound

| Ion Species | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺˙ | C₇H₇N | 105.05785 |

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule, providing further structural confirmation.

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not publicly available, analysis of related pyrrole derivatives provides insight into the expected structural features. researchgate.net An X-ray diffraction study would reveal:

The planarity of the pyrrole ring.

The precise bond lengths and angles of the N-propargyl substituent.

The torsion angle describing the orientation of the propargyl group relative to the plane of the pyrrole ring.

Intermolecular packing in the crystal lattice, which could involve N-H···π or C-H···π interactions if suitable hydrogen bond donors or acceptors are present in a co-crystal. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The pyrrole ring acts as the primary chromophore in this compound. The UV-Vis spectrum of pyrrole derivatives is typically characterized by intense π → π* transitions. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes and Catalytic Systems

The synthesis of N-substituted pyrroles is a well-established field, yet the pursuit of more efficient, sustainable, and atom-economical methods remains a key research driver. For 1-(prop-2-yn-1-yl)-1H-pyrrole, future research is likely to focus on several key areas:

Green Chemistry Approaches: Traditional methods for N-alkylation often involve strong bases and organic solvents. Future synthetic strategies will likely pivot towards greener alternatives. lucp.netsemanticscholar.org This includes the use of solvent-free reaction conditions, mechanochemical activation (ball milling), or employing benign solvents like water. lucp.netnih.gov The development of protocols using bio-sourced catalysts, such as citric acid or other organic acids, could significantly reduce the environmental impact of its synthesis. lucp.net

Advanced Catalytic Systems: While classic methods are effective, modern catalysis offers pathways to milder conditions and higher efficiencies. Gold-catalyzed reactions, known for their powerful soft Lewis acidic nature, are particularly effective in activating alkyne moieties and could be explored for novel cyclization and annulation strategies starting from precursors of this compound. beilstein-journals.orgacs.orgmdpi.comnih.gov Similarly, palladium, ruthenium, and iron catalysts, which have shown great utility in pyrrole (B145914) synthesis, could be adapted to develop new routes.

Flow Chemistry: Continuous flow synthesis presents a significant opportunity for the production of this compound. richmond.edunih.gov Flow reactors offer superior control over reaction parameters such as temperature and residence time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. richmond.edusyrris.com Developing a robust flow process, potentially telescoping multiple reaction steps, would be a significant step towards efficient and automated synthesis. nih.govuc.pt

| Catalytic Approach | Potential Advantages for Synthesis | Key Research Focus |

| Green Catalysis | Reduced environmental impact, use of renewable resources, safer reaction conditions. | Development of bio-sourced acid catalysts; solvent-free or aqueous reaction media. |

| Gold Catalysis | High efficiency in alkyne activation, mild reaction conditions, unique reactivity pathways. | Intramolecular cyclization of functionalized precursors; tandem reactions. beilstein-journals.orgacs.org |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, and process control. nih.gov | Optimization of reactor design, residence time, and temperature for Paal-Knorr or other pyrrole syntheses. richmond.edursc.org |

Exploration of Untapped Reactivity Profiles and Reaction Transformations

The dual functionality of this compound—the pyrrole ring and the terminal alkyne—provides a rich platform for exploring novel chemical transformations.

Pyrrole Ring Functionalization: The pyrrole nucleus is highly susceptible to electrophilic substitution, preferentially at the C2 and C5 positions. uobaghdad.edu.iqonlineorganicchemistrytutor.comslideshare.net While this reactivity is well-known, its application to this compound could lead to a diverse library of polysubstituted derivatives. Future work could explore reactions like Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation under mild conditions to avoid polymerization, which pyrroles are prone to in strong acids. uobaghdad.edu.iqyoutube.com

Alkyne-Centered Reactivity: The terminal alkyne is arguably the most versatile handle on the molecule. Its potential in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a major avenue for future research. wikipedia.orgorganic-chemistry.org This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring, linking the pyrrole moiety to other molecular fragments, polymers, or biomolecules. mdpi.combeilstein-journals.org Beyond click chemistry, the propargyl group can participate in a wide array of reactions, including cycloisomerization, cycloaddition, and propargylic substitution, opening pathways to complex fused heterocyclic systems. researchgate.netresearchgate.netnih.gov

Tandem and Cascade Reactions: A particularly exciting direction is the design of tandem reactions that simultaneously transform both the pyrrole and alkyne moieties. For instance, an initial electrophilic addition to the alkyne could trigger an intramolecular cyclization involving the pyrrole ring, leading to novel polycyclic aromatic structures. Gold and other transition metals are excellent candidates for catalyzing such cascade processes. beilstein-journals.org

Advanced Materials Integration and Performance Optimization

The structural features of this compound make it an attractive building block for advanced materials.

Conducting Polymers: Pyrrole is the monomer for polypyrrole, a well-known conducting polymer. nih.gov The N-propargyl group in this compound allows for the creation of functionalized polypyrroles. The polymer can be synthesized via electropolymerization, and the pendant alkyne groups can then be modified post-polymerization using click chemistry. rsc.org This approach enables the tuning of the polymer's properties—such as solubility, processability, and electronic characteristics—by attaching various functional groups. mdpi.commdpi.com This could lead to new materials for sensors, electronic devices, or biomedical applications. nih.gov

Functional Surfaces and Nanomaterials: The terminal alkyne provides a powerful tool for grafting the molecule onto surfaces or nanoparticles. Using click chemistry, this compound can be covalently attached to azide-functionalized surfaces (e.g., silicon wafers, gold nanoparticles), creating tailored interfaces with specific electronic or recognition properties derived from the pyrrole unit.

Interdisciplinary Applications in Broader Chemical Sciences

The unique combination of a biologically relevant scaffold (pyrrole) and a versatile chemical handle (propargyl group) positions this compound for significant impact in interdisciplinary fields.

Medicinal Chemistry and Drug Discovery: The pyrrole core is a "privileged scaffold" found in numerous FDA-approved drugs and biologically active natural products. chemheterocycles.comscispace.comresearchgate.netnih.gov The propargyl group is also a key feature in many bioactive compounds. researchgate.net Future research will likely involve synthesizing libraries of derivatives based on this compound for screening against various biological targets, such as kinases or receptors. The alkyne allows for the easy attachment of different pharmacophores via click chemistry, facilitating structure-activity relationship (SAR) studies. scispace.com

Chemical Biology and Bioconjugation: The biocompatibility and efficiency of click reactions make the propargyl group an ideal tool for bioconjugation. wikipedia.org this compound could be used as a probe to label azide-modified biomolecules (proteins, nucleic acids, etc.) in living systems. The pyrrole moiety could serve as a fluorescent reporter or as a structural element that influences binding to a biological target.

Agrochemicals: Pyrrole derivatives have also found applications as pesticides. The modular nature of this compound would allow for the rapid synthesis and screening of new compounds for herbicidal or fungicidal activity.

Synergistic Approaches Combining Experimental and Computational Methodologies

The advancement of research on this compound can be significantly accelerated by integrating computational chemistry with experimental work.

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, helping to predict its reactivity. mdpi.comresearchgate.netnih.gov For instance, DFT can be used to model the transition states of potential electrophilic substitution reactions on the pyrrole ring, rationalizing the observed regioselectivity. onlineorganicchemistrytutor.comrsc.org It can also elucidate complex catalytic cycles, such as those in gold-catalyzed cyclizations, guiding the design of more efficient catalysts and reaction conditions. nih.gov

Designing Novel Materials: Computational modeling can be used to predict the properties of polymers and frameworks derived from this compound before their synthesis. For example, simulations can predict the electronic band gap of novel conducting polymers or the porosity and gas adsorption properties of hypothetical MOFs, allowing researchers to prioritize the most promising synthetic targets.

Virtual Screening and Drug Design: In medicinal chemistry, computational tools are indispensable. Molecular docking studies can predict how derivatives of this compound might bind to the active site of a target protein. Furthermore, machine learning algorithms are emerging as powerful tools to predict reaction yields or biological activities based on molecular descriptors, potentially accelerating the discovery process. dntb.gov.uamdpi.com

| Research Area | Computational Method | Application for this compound |

| Synthesis & Reactivity | Density Functional Theory (DFT) | Elucidate reaction mechanisms, predict regioselectivity, calculate activation barriers. nih.govbeilstein-journals.org |

| Materials Science | Molecular Dynamics (MD), DFT | Predict polymer conformations, electronic properties, and MOF/COF structures. |

| Medicinal Chemistry | Molecular Docking, QSAR | Predict binding affinity to biological targets, guide lead optimization. mdpi.com |

| Process Optimization | Machine Learning | Predict reaction yields and optimal conditions for synthesis. dntb.gov.ua |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1-(prop-2-yn-1-yl)-1H-pyrrole, and how can purity be optimized?

- The Clausson-Kaas reaction is a robust method for synthesizing substituted pyrroles. For example, 1-(4-bromophenyl)-1H-pyrrole was synthesized with a 93% yield via precipitation from dichloromethane/hexane, a method applicable to propargyl derivatives . Propargyl groups can be introduced via Favorsky ethynylation (alkyne addition to carbonyl groups) or superbase-mediated alkylation, as demonstrated in pyrrole functionalization .

- Purification : Recrystallization using DCM/hexane minimizes impurities. Monitor reaction progress via TLC or GC-MS (e.g., polar column GC analysis as in ).

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

- Single-crystal X-ray diffraction (SCXRD) with SHELXL is the gold standard for refinement. For example, the crystal structure of 3,4-bis[1-(prop-2-ynyl)-1H-indol-3-yl]-1H-pyrrole-2,5-dione was resolved using SHELX programs, highlighting bond lengths and angles critical for validating molecular geometry .

- Visualization : Use Mercury CSD (v2.0+) for packing analysis and void identification, which aids in understanding intermolecular interactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : and NMR identify proton environments (e.g., propargyl CH at δ 4.5–5.0 ppm and pyrrole protons at δ 6.0–7.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., NIST data for related pyrroles ).

- IR : Alkyne C≡C stretch (~2100–2260 cm) and pyrrole ring vibrations (~3100 cm) .

Advanced Research Questions

Q. How does the propargyl group influence the reactivity of this compound in transition-metal-catalyzed reactions?

- The terminal alkyne undergoes Sonogashira coupling with aryl halides, enabling access to π-conjugated systems. For example, 1-(tert-butyldimethylsilyl)-2-boryl-1H-pyrrole was synthesized via iridium-catalyzed C–H borylation (62% yield), a strategy applicable to propargyl derivatives .

- Regioselectivity : Propargyl groups direct electrophilic substitution to the pyrrole β-position. Computational modeling (DFT) can predict sites of reactivity .

Q. What strategies resolve contradictions in regioselectivity data for Diels-Alder reactions involving this compound?

- Experimental Design : Vary dienophiles (e.g., nitroolefins vs. quinones) and monitor outcomes via HPLC. For instance, reactions with nitronaphthalene yielded 6:1 regioselectivity for C3-C4 cycloaddition products .

- Computational Analysis : Use Gaussian or ORCA to calculate frontier molecular orbitals (FMO) and transition-state energies, clarifying regiochemical outcomes .

Q. How can structural modifications enhance the biological activity of this compound derivatives?

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO, -CF) to the pyrrole ring to improve antimicrobial potency. Diarylpyrrole analogs showed antitubercular activity via hydrophobic interactions with enzyme targets .

- Pharmacokinetic Optimization : Assess logP (e.g., via shake-flask method) and metabolic stability using liver microsome assays .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.